molecular formula C12H17BrClN B2365127 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride CAS No. 1864058-41-2

1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride

Cat. No.: B2365127
CAS No.: 1864058-41-2
M. Wt: 290.63
InChI Key: DMTXQXKHBPZBGQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of phenylcyclohexylaminesThis compound has gained significant attention from scientific researchers due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride typically involves the reaction of 2-bromobenzonitrile with cyclohexylmagnesium bromide, followed by hydrolysis and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to have antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in treating addiction, post-traumatic stress disorder (PTSD), and other psychiatric disorders. Moreover, it has shown promise as a tool for studying the glutamate system in the brain.

Mechanism of Action

The exact mechanism of action of 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is not well understood. it has been reported to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound binds to the receptor and blocks the ion channel, which reduces the activity of glutamate in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.

Comparison with Similar Compounds

1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is similar to other phenylcyclohexylamines such as ketamine and phencyclidine (PCP). it is unique in its specific substitution pattern and its potential therapeutic applications. Unlike ketamine, which is widely used as an anesthetic, this compound has shown promise in treating psychiatric disorders and studying the glutamate system.

Similar compounds include:

    Ketamine: An NMDA receptor antagonist used as an anesthetic and for treating depression.

    Phencyclidine (PCP): A dissociative drug that acts as an NMDA receptor antagonist.

    Methoxetamine (MXE): A synthetic dissociative drug related to ketamine.

Properties

IUPAC Name

1-(2-bromophenyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12;/h2-3,6-7H,1,4-5,8-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTXQXKHBPZBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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